molecular formula C6H4BrNO3S B12959273 Methyl 2-bromo-5-formylthiazole-4-carboxylate

Methyl 2-bromo-5-formylthiazole-4-carboxylate

Cat. No.: B12959273
M. Wt: 250.07 g/mol
InChI Key: LMISUPDHCSFDIU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-formylthiazole-4-carboxylate is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. This compound is of interest due to its potential as an intermediate in the synthesis of various chemical products, including pharmaceuticals and materials with photoelectric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-formylthiazole-4-carboxylate can be achieved through various methods. One approach involves a one-pot procedure that generates 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials, such as ethyl acetoacetate and thiourea, using N-bromosuccinimide (NBS). Another method for synthesizing 2-aminothiazole-5-carboxylates also utilizes NBS, reacting with ethyl β-ethoxyacrylate to form a novel intermediate that is cyclized with thioureas. Additionally, the synthesis of methyl 2-bromothiazole-5-carboxylate has been achieved through a one-pot reaction involving methyl β-methoxyacrylate, NBS, water, and thiourea, followed by diazotization and bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-formylthiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Thiourea: Utilized in the synthesis of thiazole derivatives.

    Diazotization and Bromination: Employed in the synthesis of methyl 2-bromothiazole-5-carboxylate.

Major Products Formed

    Brominated Compounds: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Resulting from oxidation or reduction of the formyl group.

Scientific Research Applications

Methyl 2-bromo-5-formylthiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various chemical products.

    Medicine: Investigated for its potential use in pharmaceutical synthesis.

    Industry: Employed in the production of materials with photoelectric properties.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-formylthiazole-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromothiazole-5-carboxylate
  • Methyl 2-bromo-5-methylthiazole-4-carboxylate

Uniqueness

Methyl 2-bromo-5-formylthiazole-4-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the thiazole ring.

Properties

Molecular Formula

C6H4BrNO3S

Molecular Weight

250.07 g/mol

IUPAC Name

methyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H4BrNO3S/c1-11-5(10)4-3(2-9)12-6(7)8-4/h2H,1H3

InChI Key

LMISUPDHCSFDIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)C=O

Origin of Product

United States

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